3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
Overview
Description
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride: is a versatile organic compound with the molecular formula C8H6ClN3O2S and a molecular weight of 243.67 g/mol . It is characterized by the presence of a triazole ring attached to a benzene sulfonyl chloride moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition reactions: The triazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Cycloaddition reactions: These reactions often require the presence of a catalyst, such as copper(I) iodide, and are conducted under mild conditions.
Major Products:
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic compounds: Resulting from cycloaddition reactions involving the triazole ring.
Scientific Research Applications
Chemistry: 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and as a probe for studying protein-ligand interactions .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines or thiols, leading to the formation of stable sulfonamide or sulfonate linkages . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
- 4-(1H-1,2,3-triazol-1-yl)benzenesulfonyl chloride
- 2-(1H-1,2,3-triazol-1-yl)benzenesulfonyl chloride
- 1-(1H-1,2,3-triazol-1-yl)benzenesulfonyl chloride
Uniqueness: 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the triazole ring on the benzene sulfonyl chloride moiety, which can influence its reactivity and the types of reactions it undergoes . This positional specificity can be critical in the design of targeted molecules for specific applications .
Properties
IUPAC Name |
3-(triazol-1-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFTXPDHBCJNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=CN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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